2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine
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Overview
Description
2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that features both a triazole and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine typically involves the formation of the triazole ring followed by its attachment to the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-1,2,4-triazole with a pyrimidine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often employ continuous-flow conditions to enhance efficiency and yield. These methods are designed to be atom-economical, highly selective, and environmentally benign. The use of metal-free processes and the avoidance of chromatography and isolation steps are key features of these industrial methods .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. The pathways involved can include the disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,4-Triazol-1-yl)pyrimidine
- 2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine
Uniqueness
2-(3-Methyl-1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C7H7N5 |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(3-methyl-1,2,4-triazol-1-yl)pyrimidine |
InChI |
InChI=1S/C7H7N5/c1-6-10-5-12(11-6)7-8-3-2-4-9-7/h2-5H,1H3 |
InChI Key |
QXIQARCQROREID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=CC=N2 |
Origin of Product |
United States |
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